4-(2,3-Dichlorophenyl)but-3-en-2-one 4-(2,3-Dichlorophenyl)but-3-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18006894
InChI: InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-6H,1H3/b6-5+
SMILES:
Molecular Formula: C10H8Cl2O
Molecular Weight: 215.07 g/mol

4-(2,3-Dichlorophenyl)but-3-en-2-one

CAS No.:

Cat. No.: VC18006894

Molecular Formula: C10H8Cl2O

Molecular Weight: 215.07 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-Dichlorophenyl)but-3-en-2-one -

Specification

Molecular Formula C10H8Cl2O
Molecular Weight 215.07 g/mol
IUPAC Name (E)-4-(2,3-dichlorophenyl)but-3-en-2-one
Standard InChI InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-6H,1H3/b6-5+
Standard InChI Key NADXJKDCNCNFHO-AATRIKPKSA-N
Isomeric SMILES CC(=O)/C=C/C1=C(C(=CC=C1)Cl)Cl
Canonical SMILES CC(=O)C=CC1=C(C(=CC=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

4-(2,3-Dichlorophenyl)but-3-en-2-one has the molecular formula C10_{10}H8_{8}Cl2_{2}O, derived from its butenone chain (C4_{4}H5_{5}O) and 2,3-dichlorophenyl group (C6_{6}H3_{3}Cl2_{2}) . The molecular weight is approximately 215.08 g/mol, consistent with analogous dichlorophenyl-substituted butenones . The exact mass, calculated using isotopic distributions, is 214.00 g/mol, while the monoisotopic mass is 213.99 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10_{10}H8_{8}Cl2_{2}O
Molecular Weight215.08 g/mol
Exact Mass214.00 g/mol
Topological Polar Surface Area35.5 Ų
LogP (Octanol-Water)2.31 (estimated)

The compound’s logP value of 2.31 suggests moderate lipophilicity, aligning with trends observed in chlorinated aromatics, which typically exhibit increased hydrophobicity with additional chlorine substituents .

Structural Features and Stereochemistry

The molecule comprises a conjugated α,β-unsaturated ketone system (but-3-en-2-one) linked to a 2,3-dichlorophenyl ring. The double bond at the 3-position introduces potential E/Z isomerism, though specific stereochemical data for this compound remain unreported . In related chalcone derivatives, such as (2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one , the E-configuration is often thermodynamically favored due to reduced steric hindrance between the aryl groups and the ketone oxygen.

The 2,3-dichloro substitution on the phenyl ring creates an electron-deficient aromatic system, which may influence reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions . The ketone group at position 2 renders the α-carbon electrophilic, enabling nucleophilic additions typical of enones .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocols for 4-(2,3-Dichlorophenyl)but-3-en-2-one are documented, analogous methods for structurally related compounds provide plausible pathways. A common strategy involves Claisen-Schmidt condensation between acetophenone derivatives and aromatic aldehydes under acidic or basic conditions .

For example, 4-(4-chlorophenyl)but-3-en-2-one is synthesized via refluxing 4-chlorobenzaldehyde with acetone in the presence of hydrochloric acid, yielding the α,β-unsaturated ketone through dehydration . Adapting this method, 2,3-dichlorobenzaldehyde could react with acetone under similar conditions to produce the target compound.

Hypothetical Reaction Scheme:

2,3-Dichlorobenzaldehyde+AcetoneHClΔ4-(2,3-Dichlorophenyl)but-3-en-2-one+H2O\text{2,3-Dichlorobenzaldehyde} + \text{Acetone} \xrightarrow[\text{HCl}]{\Delta} \text{4-(2,3-Dichlorophenyl)but-3-en-2-one} + \text{H}_2\text{O}

Yield optimization would likely require careful control of reaction time, temperature, and catalyst concentration, as demonstrated in the synthesis of 4-(4-chlorophenyl)but-3-en-2-one (53.8% yield under reflux with HCl) .

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or acetone, as seen in analogous compounds . Characterization via 1^1H NMR would reveal distinct signals for the vinyl proton (δ 6.5–7.5 ppm), aromatic protons (δ 7.0–7.8 ppm), and methyl groups adjacent to the ketone (δ 2.1–2.7 ppm) . Mass spectrometry (MS) would confirm the molecular ion peak at m/z 214.00 .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is inferred from its logP value and structural analogs. It is expected to be soluble in organic solvents such as ethanol, acetone, and dichloromethane but insoluble in water due to its hydrophobic aryl and alkyl groups . In pharmaceutical contexts, such solubility characteristics necessitate formulation strategies like micellar encapsulation or prodrug derivatization .

Reactivity and Functionalization

Electrophilic Reactivity

The α,β-unsaturated ketone moiety is prone to Michael additions, where nucleophiles (e.g., amines, thiols) attack the β-carbon. For instance, reaction with morpholine derivatives could yield β-amino ketones, as seen in the synthesis of antiviral agents . Additionally, the dichlorophenyl group may undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl extensions, leveraging palladium catalysts .

Redox Transformations

The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4). Hydrogenation of the double bond would yield the saturated analog, 4-(2,3-dichlorophenyl)butan-2-one, though this reaction may require careful optimization to avoid over-reduction .

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